3,3'-Bis(2-phenylethenyl)-1,1'-biazulene
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Overview
Description
3,3’-Bis(2-phenylethenyl)-1,1’-biazulene is a complex organic compound characterized by its unique structure, which includes two azulene units connected by a bis(2-phenylethenyl) linkage. Azulene is known for its deep blue color and aromatic properties, making this compound of particular interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(2-phenylethenyl)-1,1’-biazulene typically involves the [2+2] cycloaddition reaction. This process starts with the preparation of a ketimine of bis(benzylidene)acetone, which is then reacted with diphenylketene or dimethylketene. The resulting β-lactam undergoes a thermal [1,3]-sigmatropic rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’-Bis(2-phenylethenyl)-1,1’-biazulene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bis(2-phenylethenyl)-1,1’-biazulene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroazulenes.
Scientific Research Applications
3,3’-Bis(2-phenylethenyl)-1,1’-biazulene has several scientific research applications:
Chemistry: It is used as a model compound to study aromaticity and electronic properties.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3,3’-Bis(2-phenylethenyl)-1,1’-biazulene exerts its effects involves its interaction with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions, which can influence various biochemical processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 3,3’-Bis(2-phenylethenyl)-1,1’-biazulene stands out due to its azulene core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in the study of aromaticity and in the development of advanced materials .
Properties
CAS No. |
652142-18-2 |
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Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-(2-phenylethenyl)-3-[3-(2-phenylethenyl)azulen-1-yl]azulene |
InChI |
InChI=1S/C36H26/c1-5-13-27(14-6-1)21-23-29-25-35(33-19-11-3-9-17-31(29)33)36-26-30(24-22-28-15-7-2-8-16-28)32-18-10-4-12-20-34(32)36/h1-26H |
InChI Key |
YQSQCAJSNKXHGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C2=CC=CC=C3)C4=C5C=CC=CC=C5C(=C4)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
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